molecular formula C16H13FN2S B2774450 N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine CAS No. 724414-30-6

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B2774450
CAS No.: 724414-30-6
M. Wt: 284.35
InChI Key: LTQSQISCIOMWBD-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine (CAS 724414-30-6) is a synthetic small molecule building block with a molecular formula of C 16 H 13 FN 2 S and a molecular weight of 284.35 g/mol . This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Thiazole derivatives are extensively researched for their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents . The structure includes a 4-fluorobenzyl group attached to the thiazole amine, which may influence its electronic properties and binding affinity to biological targets. Researchers value this compound for constructing more complex molecular architectures or for screening in drug discovery programs, particularly those focused on inflammation and infectious diseases . The product is provided with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S/c17-14-8-6-12(7-9-14)10-18-16-19-15(11-20-16)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQSQISCIOMWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol. For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide can be reacted under these conditions to yield the desired thiazole compound .

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research has indicated that compounds similar to N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine exhibit significant antibacterial properties. For instance, derivatives of thiazole have been screened for their effectiveness against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. These studies suggest that thiazole derivatives can serve as potential leads for developing new antibacterial agents .

Anticancer Potential
Thiazole-containing compounds have also been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines, making them candidates for further research in cancer therapeutics .

Organic Synthesis Applications

This compound serves as a versatile scaffold in organic synthesis. Its unique structure allows for the modification of various functional groups, enabling the synthesis of complex molecules. This property is particularly useful in drug discovery and development, where modifying lead compounds can enhance their biological activity and selectivity.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing thiazole derivatives, including this compound, demonstrated its potential as an antibacterial agent. The synthesized compound was evaluated for its activity against multiple bacterial strains, showing promising results that warrant further investigation .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiazole derivatives has highlighted the importance of specific substituents on the phenyl rings in enhancing biological activity. By modifying the fluorophenyl group in this compound, researchers have been able to optimize its potency against targeted pathogens .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from other similar compounds.

Biological Activity

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound has been investigated for its antibacterial, antifungal, and antitumor properties, contributing to its relevance in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FN2S, with a molecular weight of 284.4 g/mol. The compound features a thiazole ring, which is essential for its biological activity.

PropertyValue
Molecular FormulaC16H13FN2S
Molecular Weight284.4 g/mol
CAS Number724414-30-6
IUPAC NameThis compound

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity comparable to standard antibiotics.

Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 0.5 µg/mL against S. aureus, indicating potent antibacterial activity .

Antifungal Activity

The compound also exhibits antifungal properties. In vitro studies have shown that it can inhibit the growth of various fungal pathogens, making it a candidate for further development in antifungal therapies.

Research Findings:
In a comparative study of thiazole derivatives for antifungal activity, this compound demonstrated effective inhibition against Candida albicans, with an IC50 value significantly lower than that of conventional antifungal agents .

Antitumor Activity

N-[ (4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine has shown promise as an antitumor agent. Its structural features contribute to its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on various cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited an IC50 value of 15 µM. This indicates a strong potential for development as an anticancer drug .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the phenyl ring and thiazole core can enhance or diminish biological efficacy.

ModificationEffect on Activity
Electron-donating groups (e.g., -OCH3)Increased cytotoxicity
Electron-withdrawing groups (e.g., -NO2)Enhanced antibacterial properties

Q & A

Q. What are the standard synthetic routes for preparing N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between substituted amines and thiazole precursors. For example:

  • Step 1 : React 2-amino-4-phenylthiazole derivatives with 4-fluorobenzyl halides in ethanol under reflux with catalytic glacial acetic acid .
  • Step 2 : Optimize solvent choice (e.g., DMF for solubility) and temperature (e.g., 90°C for 2–3 hours) to improve yields .
  • Step 3 : Monitor reaction progress via TLC and purify via recrystallization (e.g., DMSO/water mixtures) .

Q. Key Data :

ParameterOptimal ConditionYield (%)Reference
SolventEthanol/DMF75–85
CatalystGlacial acetic acidN/A
Reaction Time2–3 hoursN/A

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via 1H^1H and 13C^{13}C NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Infrared Spectroscopy (IR) : Identify NH stretches (~3250 cm1^{-1}) and C=N/C-S bonds (1580–1620 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 325.4) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···N interactions at 2.8–3.1 Å) .

Q. What initial biological screening assays are recommended for evaluating bioactivity?

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
  • Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated using nonlinear regression .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Cross-validate results using both cell-based (e.g., MTT) and target-based (e.g., kinase inhibition) assays .
  • Purity Analysis : Quantify impurities via HPLC (>95% purity threshold) and assess their interference .
  • Structural Modifications : Synthesize analogs (e.g., halogen substitution at the 4-fluorophenyl group) to isolate activity contributors .

Q. What is the role of substituents on the thiazole ring in modulating bioactivity?

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance antimicrobial potency by improving membrane penetration .
    • Hydrophobic Substituents (e.g., benzyl): Increase anticancer activity via hydrophobic binding pockets in kinases .
  • Case Study : Replacing 4-fluorophenyl with 4-chlorophenyl reduces MIC values by 2-fold against S. aureus .

Q. How can crystallographic data inform the design of derivatives with improved stability?

  • Key Findings :
    • The thiazole ring adopts a planar conformation, facilitating π-π stacking with biological targets .
    • Hydrogen bonds between NH and adjacent S atoms stabilize the crystal lattice (bond length: 2.89 Å) .
  • Design Strategy : Introduce bulky substituents (e.g., morpholine) to disrupt π-stacking and reduce cytotoxicity .

Q. What computational approaches are used to predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., CDK2, PDB: 1HCL) .
  • QSAR Models : Correlate logP values with antibacterial activity (R2^2 > 0.85) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Q. How can reaction conditions be optimized for scalability in academic settings?

  • Solvent Selection : Replace DMF with ethanol to reduce toxicity and cost .
  • Catalyst Screening : Test p-toluenesulfonic acid instead of acetic acid for faster reaction rates .
  • Workflow :
    • Step 1 : Pilot-scale synthesis (10 mmol) with in-line IR monitoring .
    • Step 2 : Purify via column chromatography (hexane/EtOAc) instead of recrystallization .

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